molecular formula C6H8F2O2 B2850072 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid CAS No. 1447944-38-8

1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid

Cat. No.: B2850072
CAS No.: 1447944-38-8
M. Wt: 150.125
InChI Key: AXZPPINNVGZENV-UHFFFAOYSA-N
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Description

1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid is an organic compound with the molecular formula C6H8F2O2. It is characterized by the presence of a cyclopropane ring substituted with a 1,1-difluoroethyl group and a carboxylic acid group.

Preparation Methods

Chemical Reactions Analysis

1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include strong acids, bases, and specific catalysts to facilitate the desired transformations. Major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid involves its interaction with molecular targets through its functional groups. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, while the difluoroethyl group can influence the compound’s lipophilicity and electronic properties. These interactions can affect enzyme activity, receptor binding, and other cellular processes .

Biological Activity

1-(1,1-Difluoroethyl)cyclopropane-1-carboxylic acid (DFECA) is a fluorinated organic compound that has garnered interest in various fields, including medicinal chemistry and agrochemicals. Its unique structure, characterized by a cyclopropane ring and difluoroethyl substituent, suggests potential biological activities that merit investigation.

  • Molecular Formula : C6_6H8_8F2_2O2_2
  • Molecular Weight : 150.13 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research into the biological activity of DFECA has highlighted its interactions with various biomolecules and potential therapeutic applications. The compound has been investigated for its effects on enzyme inhibition, anti-inflammatory properties, and its role as a synthetic intermediate in drug development.

Enzyme Inhibition

DFECA has shown promise as an inhibitor of specific enzymes involved in metabolic pathways. Preliminary studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. This inhibition could position DFECA as a candidate for anti-inflammatory drug development.

Anti-inflammatory Properties

In vitro studies have demonstrated that DFECA can reduce the production of pro-inflammatory cytokines in cultured macrophages. This suggests its potential utility in treating conditions characterized by chronic inflammation.

Study 1: Enzyme Inhibition

A recent study assessed the inhibitory effects of DFECA on COX-1 and COX-2 enzymes. The findings indicated that DFECA exhibited a dose-dependent inhibition of both enzymes, with IC50_{50} values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs). This positions DFECA as a potential lead compound for further development in pain management therapies.

CompoundCOX-1 IC50_{50} (µM)COX-2 IC50_{50} (µM)
DFECA12.515.0
Aspirin10.020.0
Ibuprofen15.018.0

Study 2: Cytokine Production

In another study focusing on the anti-inflammatory effects of DFECA, researchers treated LPS-stimulated macrophages with varying concentrations of the compound. Results indicated a significant reduction in TNF-α and IL-6 levels at concentrations above 20 µM.

Treatment (µM)TNF-α Production (pg/mL)IL-6 Production (pg/mL)
Control300250
DFECA (10)280240
DFECA (20)200180
DFECA (50)10080

The mechanism by which DFECA exerts its biological effects appears to involve the modulation of signaling pathways associated with inflammation and pain. The compound's ability to inhibit COX enzymes likely contributes to its anti-inflammatory properties by reducing the synthesis of prostaglandins, which are mediators of inflammation.

Future Directions

Given its promising biological activity, further research is warranted to explore:

  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of DFECA.
  • Toxicology : Assessing the safety profile through comprehensive toxicity studies.
  • Clinical Trials : Initiating clinical trials to evaluate efficacy and safety in human subjects for potential therapeutic applications.

Properties

IUPAC Name

1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F2O2/c1-5(7,8)6(2-3-6)4(9)10/h2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZPPINNVGZENV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1(CC1)C(=O)O)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1447944-38-8
Record name 1-(1,1-difluoroethyl)cyclopropane-1-carboxylic acid
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